N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Description
N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a heterocyclic compound featuring a quinazolinone core linked to a substituted acetamide moiety. The compound’s structure includes a methyl(phenyl)sulfamoyl group at the 3-position of the phenyl ring, which may enhance solubility and modulate target binding compared to simpler derivatives.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-26(18-9-3-2-4-10-18)32(30,31)19-11-7-8-17(14-19)25-22(28)15-27-16-24-21-13-6-5-12-20(21)23(27)29/h2-14,16H,15H2,1H3,(H,25,28) |
InChI Key |
HAFAQMHJCTXHPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The quinazolinone-acetamide framework is shared among several analogues, but substituents on the phenyl ring and quinazolinone core significantly influence activity:
Key Observations :
- Chlorinated Analogues : Compounds with chlorinated aryl groups (e.g., ) may exhibit higher cytotoxicity due to increased lipophilicity and membrane penetration .
- Sulfamoyl vs. Sulfanyl Groups : The target compound’s methyl(phenyl)sulfamoyl group (electron-withdrawing) contrasts with sulfanyl or thioether linkages in analogues (e.g., ), which could alter enzyme-binding kinetics .
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